N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide
Brand Name: Vulcanchem
CAS No.: 1396786-56-3
VCID: VC11891303
InChI: InChI=1S/C19H19N5O2S/c1-24(19-23-18-14(26-2)8-5-9-15(18)27-19)11-17(25)20-10-16-21-12-6-3-4-7-13(12)22-16/h3-9H,10-11H2,1-2H3,(H,20,25)(H,21,22)
SMILES: CN(CC(=O)NCC1=NC2=CC=CC=C2N1)C3=NC4=C(C=CC=C4S3)OC
Molecular Formula: C19H19N5O2S
Molecular Weight: 381.5 g/mol

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide

CAS No.: 1396786-56-3

Cat. No.: VC11891303

Molecular Formula: C19H19N5O2S

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide - 1396786-56-3

Specification

CAS No. 1396786-56-3
Molecular Formula C19H19N5O2S
Molecular Weight 381.5 g/mol
IUPAC Name N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Standard InChI InChI=1S/C19H19N5O2S/c1-24(19-23-18-14(26-2)8-5-9-15(18)27-19)11-17(25)20-10-16-21-12-6-3-4-7-13(12)22-16/h3-9H,10-11H2,1-2H3,(H,20,25)(H,21,22)
Standard InChI Key MSRWCSZUJXYXMO-UHFFFAOYSA-N
SMILES CN(CC(=O)NCC1=NC2=CC=CC=C2N1)C3=NC4=C(C=CC=C4S3)OC
Canonical SMILES CN(CC(=O)NCC1=NC2=CC=CC=C2N1)C3=NC4=C(C=CC=C4S3)OC

Introduction

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a synthetic heterocyclic compound combining benzimidazole and benzothiazole scaffolds. These moieties are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidative properties. This compound is of interest due to its potential applications in medicinal chemistry.

Structural Overview

The compound features:

  • A benzimidazole unit (1H-1,3-benzodiazol) linked via a methyl group to an acetamide backbone.

  • A benzothiazole moiety substituted with a methoxy group at position 4.

  • A secondary amine group connecting the benzothiazole and acetamide functionalities.

Such a structure suggests potential bioactivity due to the electron-donating methoxy group and the heterocyclic nitrogen atoms, which can act as hydrogen bond acceptors or donors.

Synthesis

The synthesis of this compound likely involves:

  • Formation of Benzimidazole Core:
    Benzimidazoles are commonly synthesized via condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives.

  • Functionalization:
    The benzimidazole core is alkylated with a halomethyl intermediate to introduce the methyl linkage.

  • Benzothiazole Coupling:
    The benzothiazole unit is synthesized separately by cyclization of 2-aminothiophenol with carboxylic acids or nitriles, followed by methoxy substitution.

  • Final Coupling:
    The two heterocyclic units are connected via an acetamide linkage using amide bond formation techniques.

Biological Activities

The compound's heterocyclic nature suggests several possible biological applications:

  • Anticancer Activity:

    • Benzimidazole and benzothiazole derivatives have shown efficacy against various cancer cell lines (e.g., HCT116 colorectal carcinoma) by inhibiting enzymes like dihydrofolate reductase (DHFR) and inducing apoptosis .

    • Methoxy substitution enhances lipophilicity, potentially improving cellular uptake.

  • Antimicrobial Activity:

    • Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi .

    • The presence of nitrogen and sulfur atoms in the benzothiazole ring may interact with microbial enzymes.

  • Antioxidative Properties:

    • Electron-donating groups like methoxy enhance radical scavenging activity, reducing oxidative stress .

Molecular Docking Studies

Molecular docking studies on related compounds suggest that such molecules bind effectively to active sites of enzymes like DHFR or kinases. The benzothiazole ring often forms π-stacking interactions with aromatic residues, while the amide group participates in hydrogen bonding .

Applications in Medicinal Chemistry

This compound serves as a lead structure for designing drugs targeting:

  • Cancer: By inhibiting cell proliferation pathways.

  • Microbial Infections: As an antimicrobial agent.

  • Oxidative Stress: As an antioxidant for neurodegenerative diseases.

Future Research Directions

To fully evaluate its potential:

  • In Vitro Studies:

    • Test against cancer cell lines (e.g., MCF7, HCT116).

    • Assess antimicrobial activity using MIC assays.

  • Toxicity Studies:

    • Determine cytotoxicity on normal cell lines (e.g., HEK293).

  • Pharmacokinetics:

    • Study absorption, distribution, metabolism, and excretion (ADME).

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